5-Hydrazinyl-2-nitrophenol
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Overview
Description
It is a yellow crystalline powder that has shown promise in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-nitrophenol, followed by the reaction with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production methods for 5-Hydrazinyl-2-nitrophenol are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
5-Hydrazinyl-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-nitrophenol involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Similar in structure but lacks the hydrazine group.
5-Amino-2-nitrophenol: Contains an amino group instead of a hydrazine group.
2,4-Dinitrophenol: Contains two nitro groups but no hydrazine group.
Uniqueness
5-Hydrazinyl-2-nitrophenol is unique due to the presence of both a nitro and a hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C6H7N3O3 |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
5-hydrazinyl-2-nitrophenol |
InChI |
InChI=1S/C6H7N3O3/c7-8-4-1-2-5(9(11)12)6(10)3-4/h1-3,8,10H,7H2 |
InChI Key |
IHJZGAXKBQFNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)O)[N+](=O)[O-] |
Origin of Product |
United States |
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